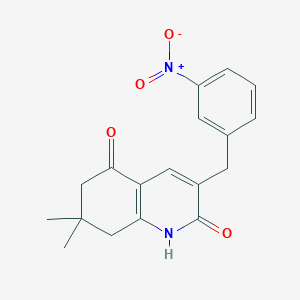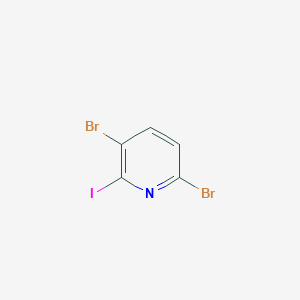
1-(2,4,6-Cycloheptatrien-1-ylidene)-1-(dimethylamino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is a chemical compound with a unique structure that combines a methanol group with a cycloheptatriene ring and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- typically involves the reaction of cycloheptatriene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons.
科学的研究の応用
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The cycloheptatriene ring and dimethylamino group play crucial roles in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the methanol and dimethylamino groups.
Tropone: Another compound with a cycloheptatriene ring, known for its aromatic properties.
Tropolone: A derivative of tropone with an additional hydroxyl group.
Uniqueness
Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
CAS番号 |
763031-44-3 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
cyclohepta-2,4,6-trien-1-ylidene(dimethylamino)methanol |
InChI |
InChI=1S/C10H13NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h3-8,12H,1-2H3 |
InChIキー |
LHJFAMVCVAMUNW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=C1C=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)






![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)





